molecular formula C27H39NaO8 B13824847 Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate

Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate

Cat. No.: B13824847
M. Wt: 514.6 g/mol
InChI Key: ILUKWKGTAAZHDW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sordarin sodium salt is a compound known for its potent antifungal properties. It is a tetracyclic diterpene glycoside originally isolated from the fungus Sordaria araneosa. Sordarin sodium salt inhibits fungal protein synthesis by targeting elongation factor 2 (EF-2), making it a unique and valuable compound in antifungal research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sordarin sodium salt involves several steps, starting from the fermentation of Sordaria araneosa. The compound is then extracted and purified using various chromatographic techniques. The synthetic route includes the formation of the tetracyclic diterpene core and the attachment of the glycoside unit. Key reaction conditions involve the use of specific solvents, temperatures, and catalysts to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of sordarin sodium salt typically involves large-scale fermentation processes. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize yield. The compound is then extracted and purified using industrial-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Sordarin sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of sordarin sodium salt with enhanced or modified antifungal properties. These derivatives are often tested for their efficacy against different fungal strains .

Scientific Research Applications

Sordarin sodium salt has a wide range of scientific research applications:

Mechanism of Action

Sordarin sodium salt exerts its antifungal effects by inhibiting the elongation factor 2 (EF-2) in fungi. This inhibition prevents the translocation of the ribosome along the mRNA during protein synthesis, effectively halting the production of essential proteins in fungal cells. The compound stabilizes the ribosome/EF-2 complex, blocking ribosomal translocation and leading to the death of the fungal cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sordarin sodium salt is unique due to its specific inhibition of fungal protein synthesis by targeting EF-2. Unlike traditional antifungal agents that target the cell membrane, sordarin sodium salt’s mode of action provides a novel approach to combating fungal infections. This uniqueness makes it a valuable compound for developing new antifungal therapies .

Properties

IUPAC Name

sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKWKGTAAZHDW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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